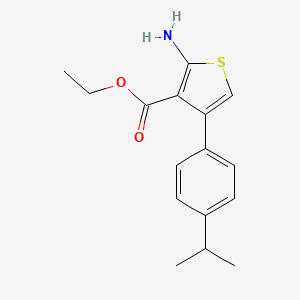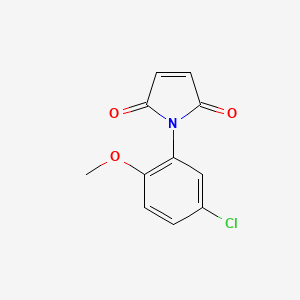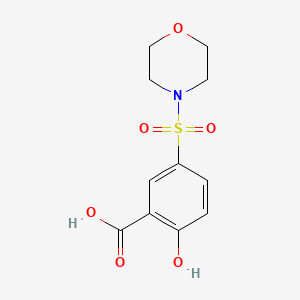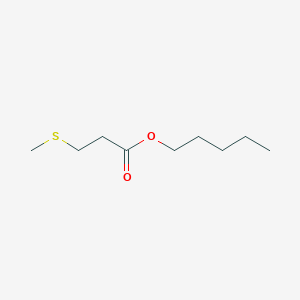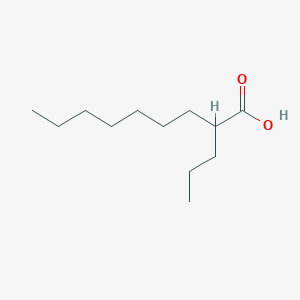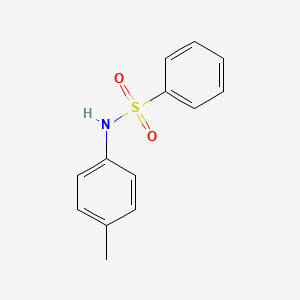
N-(4-Methylphenyl)benzenesulfonamide
Übersicht
Beschreibung
N-(4-Methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H13NO2S . It has an average mass of 247.313 Da and a monoisotopic mass of 247.066696 Da . The compound is also known by other names such as Benzenesulfonamide, N-(4-methylphenyl)-, and (4-methylphenyl)(phenylsulfonyl)amine .
Synthesis Analysis
The synthesis of N-(4-Methylphenyl)benzenesulfonamide and its derivatives has been studied in the context of developing anticancer and antimicrobial agents . The synthesis involves the design of benzenesulfonamide derivatives containing a thiazol-4-one scaffold .Molecular Structure Analysis
The molecular structure of N-(4-Methylphenyl)benzenesulfonamide consists of a benzenesulfonamide group attached to a 4-methylphenyl group . The InChI code for the compound is 1S/C13H13NO2S/c1-11-7-9-12(10-8-11)14-17(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3 .Physical And Chemical Properties Analysis
N-(4-Methylphenyl)benzenesulfonamide is a powder with a melting point of 118-120 degrees Celsius . It has a molecular weight of 247.32 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Diverse Applications
N-(4-Methylphenyl)benzenesulfonamide and its derivatives have been synthesized and characterized for various applications. For instance, derivatives of celecoxib, a related compound, have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives, including benzenesulfonamides, have been evaluated for their efficacy and safety, demonstrating promising results in therapeutic applications (Ş. Küçükgüzel et al., 2013).
Crystal Structure Analysis
The crystal structures of various benzenesulfonamide derivatives have been studied to understand their supramolecular architecture. This is crucial for tailoring their properties for specific applications. For example, the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide has been analyzed to reveal its two-dimensional architecture formed by C—H⋯πaryl interactions (V. Z. Rodrigues et al., 2015).
Pharmaceutical and Biological Potential
Several studies have focused on the pharmaceutical potential of benzenesulfonamide derivatives. They have been investigated as inhibitors for various enzymes, showing effectiveness in treating conditions like myocardial infarction and serving as potent inhibitors in biochemical processes. The structure-activity relationship of these compounds is key to developing effective pharmaceutical agents (H. Oinuma et al., 1991).
Photodynamic Therapy and Anticancer Properties
Certain derivatives of benzenesulfonamide, like zinc phthalocyanine derivatives, have been synthesized and characterized for their use in photodynamic therapy, particularly in cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable for Type II photosensitizers in treating cancer (M. Pişkin et al., 2020).
Development of Nonsteroidal Receptor Antagonists
N-(4-Methylphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor antagonists, demonstrating their potential in treating diseases like uterine leiomyoma and breast cancer. This development highlights the versatility of benzenesulfonamide derivatives in creating novel therapeutic agents (Ayumi Yamada et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-11-7-9-12(10-8-11)14-17(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPLDEWGEPWRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285922 | |
| Record name | N-(4-Methylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)benzenesulfonamide | |
CAS RN |
6311-65-5 | |
| Record name | Benzenesulfono-p-toluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

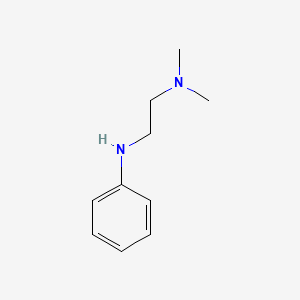
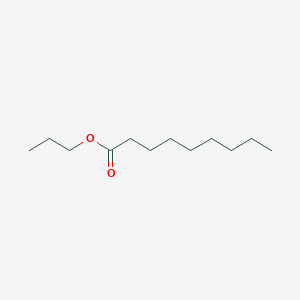
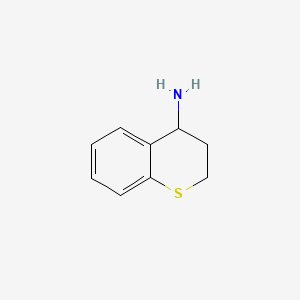
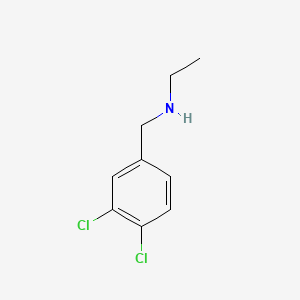
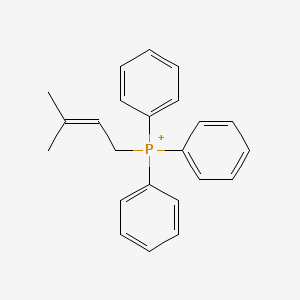
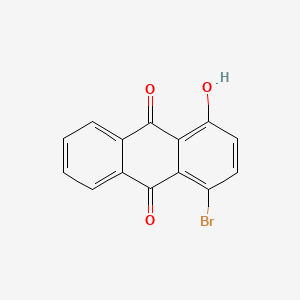
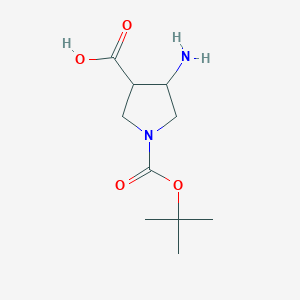
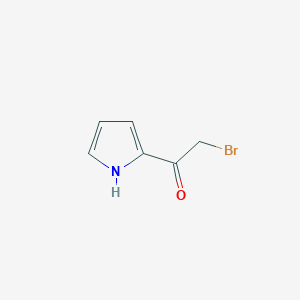
![3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1604826.png)
